N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing bicyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its unique structure, which includes dichlorophenyl, phenyl, and sulfanyl groups attached to a quinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,5-dichlorophenylamine.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction using benzoyl chloride.
Incorporation of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction using thiourea or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted quinazoline derivatives
Scientific Research Applications
N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It has shown potential as an antiproliferative agent against cancer cells, making it a candidate for anticancer drug development.
Biological Research: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used as a precursor for the synthesis of other bioactive quinazoline derivatives, which have applications in agriculture as herbicides and pesticides.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to form strong hydrogen bonds and hydrophobic interactions with its targets enhances its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
- 6-chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
Uniqueness
N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique combination of dichlorophenyl, phenyl, and sulfanyl groups attached to the quinazoline core. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H13Cl2N3O2S |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H13Cl2N3O2S/c22-13-7-9-16(23)18(11-13)24-19(27)12-6-8-15-17(10-12)25-21(29)26(20(15)28)14-4-2-1-3-5-14/h1-11H,(H,24,27)(H,25,29) |
InChI Key |
HULNVWOAKBKFRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl)NC2=S |
Origin of Product |
United States |
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